Cas no 67526-95-8 (Thapsigargin)

Thapsigargin structure
Thapsigargin structure
商品名:Thapsigargin
CAS番号:67526-95-8
MF:C34H50O12
メガワット:650.75
MDL:MFCD00083511
CID:505196
PubChem ID:24278762

Thapsigargin 化学的及び物理的性質

名前と識別子

    • Thapsigargin
    • THAPSIGARGIN(RG)
    • Thapsigargin,(3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-
    • Pamoic acid disodium salt
    • rcrawastenumberu217
    • sesquiterpene lactone
    • sesquiterpene lactone tetraester
    • Thallium mononitrate
    • THALLIUM NITRATE
    • thallous
    • THALLOUS NITRATE
    • thallous nitrate TlNO3,orthorhombic
    • Thapsigargin,(3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yloctanoate
    • CHEBI:9516
    • CHEMBL96926
    • UNII-Z96BQ26RZD
    • Z96BQ26RZD
    • [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate
    • Azuleno[4,5-b]furan octanoic acid deriv.
    • (-)-Thapsigargin
    • MFCD00083511
    • HY-13433
    • SCHEMBL82423
    • NCGC00162381-06
    • SR-01000076181
    • AKOS024456410
    • s7895
    • NCGC00261947-01
    • 123269-03-4
    • OCTANOIC ACID [3S-[3ALPHA, 3ABETA, 4ALPHA, 6BETA, 6ABETA, 7BETA, 8ALPHA(Z),
    • (3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl octanoate
    • SDCCGSBI-0051229.P002
    • HMS1791L03
    • GTPL5351
    • HMS1989L03
    • C34H50O12
    • (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-Acetoxy-4-(butyryloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-(((Z)-2-methylbut-2-enoyl)oxy)-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno[4,5-b]furan-7-yl octanoate
    • EU-0101262
    • THAPSIGARGIN [MI]
    • HMS3402L03
    • n-7-yl ester (9CI)
    • (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-{[(2Z)-2-methylbut-2-enoyl]oxy}-2-oxo-2H,3H,3aH,4H,5H,6H,6aH,7H,8H,9bH-azuleno[4,5-b]furan-7-yl octanoate
    • octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(-oxobutoxy)azuleno[4,5-b]furan
    • AC-32567
    • 67526-95-8
    • CS-0006886
    • Q3981006
    • CHEBI:93212
    • HB1118
    • C09561
    • BDBM50035612
    • 9BALPHA]]-6-(ACETYLOXY)-2,3,-3A,4,5,6,6A,7,8,9B-DECAHYDRO-3,3A-DIHYDROXY-3,6,9-TRIMETHYL-8-[(2-METHYL-1-OXO-2-BUTENYL)OX
    • NCGC00016060-08
    • BSPBio_001501
    • Thapsigargin, >=98% (HPLC), solid film
    • SR-01000076181-5
    • Octanoic Acid [3s-[3alpha, 3abeta, 4alpha, 6beta,6abeta, 7beta, 8alpha(Z), 9balpha]]-6-(Acetyloxy)-2,3,-3a,4,5,6,6a,7,8,9b-Decahydro-3,3a-Dihydroxy-3,6,9-Trimethyl-8-[(2-Methyl-1-Oxo-2-Butenyl)oxy]-2-Oxo-4-(1-Oxobutoxy)-Azuleno[4,5-B]furan-7-Yl Ester
    • HMS3263N06
    • MLS006010944
    • IDI1_033971
    • Octanoic acid, 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester, [3S-[3alpha,3abeta,4
    • AS-56389
    • (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-{[(2Z)-2-methylbut-2-enoyl]oxy}-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno[4,5-b]furan-7-yl octanoate
    • NCGC00162381-05
    • BRD-K69023402-001-02-5
    • Azuleno[4,5-b]furan, octanoic acid deriv.
    • -7-yl ester
    • octanoic acid {3S-[3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
    • LP01262
    • HMS1361L03
    • (3S,3aR,4S,6S,6AR,7S,8S,9bS)-6-(Acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b- decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl octanoate
    • Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]fura
    • Octanoic acid, 6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)azuleno(4,5-b)furan-7-yl ester, (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-
    • TG1
    • SMR001456557
    • LMPR0103410001
    • Y]-2-OXO-4-(1-OXOBUTOXY)-AZULENO[4,5-B]FURAN-7-YL ESTER
    • (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]f uran-7-yl ester
    • Tox21_501262
    • OCTANOIC ACID, (3S,3AR,4S,6S,6AR,7S,8S,9BS)-6-(ACETYLOXY)-2,3,3A,4,5,6,6A,7,8,9B-DECAHYDRO-3,3A-DIHYDROXY-3,6,9-TRIMETHYL-8-(((2Z)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)-2-OXO-4-(1-OXOBUTOXY)AZULENO(4,5-B)FURAN-7-YL ESTER
    • T 9033
    • Lopac0_001262
    • CCG-205336
    • SR-01000076181-1
    • OCTANOIC ACID [3S-[3ALPHA, 3ABETA, 4ALPHA, 6BETA, 6ABETA, 7BETA, 8ALPHA(Z), 9BALPHA]]-6-(ACETYLOXY)-2,3,-3A,4,5,6,6A,7,8,9B-DECAHYDRO-3,3A-DIHYDROXY-3,6,9-TRIMETHYL-8-[(2-METHYL-1-OXO-2-BUTENYL)OX Y]-2-OXO-4-(1-OXOBUTOXY)-AZULENO[4,5-B]FURAN-7-YL ESTER
    • alpha,6beta,6abeta,7beta,8alpha(Z),9balpha]]-
    • thapsigargine
    • Tg
    • Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester
    • Octanoic acid (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
    • (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-(((2Z)-2-methylbut-2-enoyl)oxy)-2-oxo-2H,3H,3aH,4H,5H,6H,6aH,7H,8H,9bH-azuleno(4,5-b)furan-7-yl octanoate
    • Octanoic acid (3S-(3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
    • Octanoic acid (3S-(3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
    • ((3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-((Z)-2-methylbut-2-enoyl)oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno(4,5-b)furan-7-yl) octanoate
    • (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-8-(((2Z)-2-methylbut-2-enoyl)oxy)-2-oxo-2,3,3a,4,5,6,6a,7,8,9b-decahydroazuleno(4,5-b)furan-7-yl octanoate
    • Octanoate {3S-[3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
    • AT23806
    • NCGC00016060-04
    • Octanoate {3S-[3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
    • Octanoate {3S-[3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
    • DA-68135
    • Octanoic acid {3S-[3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
    • IXFPJGBNCFXKPI-FSIHEZPISA-N
    • Octanoate (3S-(3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
    • Octanoate (3S-(3a,3abeta,4a,6b,6abeta,7b,8a(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
    • Octanoate (3S-(3alpha,3abeta,4alpha,6beta,6abeta,7beta,8alpha(Z),9balpha))-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-((2-methyl-1-oxo-2-butenyl)oxy)-2-oxo-4-(1-oxobutoxy)-azuleno(4,5-b)furan-7-yl ester
    • DTXCID3020621
    • Octanoic acid {3S-[3I+-,3abeta,4I+-,6I2,6abeta,7I2,8I+-(Z),9balpha]}-6-(acetoxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[(2-methyl-1-oxo-2-butenyl)oxy]-2-oxo-4-(1-oxobutoxy)-azuleno[4,5-b]furan-7-yl ester
    • MDL: MFCD00083511
    • インチ: 1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1
    • InChIKey: IXFPJGBNCFXKPI-FSIHEZPISA-N
    • ほほえんだ: C(C(=O)O[C@H]1[C@]2([H])[C@@](OC(C)=O)(C[C@@H]([C@@]3([C@](C)(O)C(=O)O[C@]3(C2=C(C)[C@@H]1OC(=O)/C(/C)=C\C)[H])O)OC(CCC)=O)C)CCCCCC

計算された属性

  • せいみつぶんしりょう: 650.33000
  • どういたいしつりょう: 650.33022703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 46
  • 回転可能化学結合数: 17
  • 複雑さ: 1270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 172
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 流体。
  • 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 597.77°C (rough estimate)
  • 屈折率: 1.6390 (estimate)
  • ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),
  • PSA: 171.96000
  • LogP: 3.92790
  • ようかいせい: まだ確定していません。
  • 濃度: 10 mM in DMSO
  • かんど: Light Sensitive

Thapsigargin セキュリティ情報

  • 記号: GHS07 GHS08
  • シグナルワード:Danger
  • 危害声明: H315-H319-H334-H335
  • 警告文: P261-P305 + P351 + P338-P342 + P311
  • 危険物輸送番号:UN 2811 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38-42
  • セキュリティの説明: S26; S36/37/39
  • RTECS番号:RH0325700
  • 危険物標識: Xn T
  • ちょぞうじょうけん:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R36/37/38; R42

Thapsigargin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-24017A-5mg
Thapsigargin,
67526-95-8 ≥99%
5mg
¥2527.00 2023-09-05
TRC
T339250-2.5mg
Thapsigargin
67526-95-8
2.5mg
$ 283.00 2023-09-05
BAI LING WEI Technology Co., Ltd.
552112-5MG
Thapsigargin, 99%, from Thapsia garganica
67526-95-8 99%
5MG
¥ 4099 2022-04-26
Apollo Scientific
BIT4520-5mg
Thapsigargin
67526-95-8
5mg
£252.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025340-1mg
Thapsigargin
67526-95-8 99%
1mg
¥252 2024-05-22
MedChemExpress
HY-13433-50mg
Thapsigargin
67526-95-8 99.78%
50mg
¥14500 2023-08-31
DC Chemicals
DC12070-250 mg
Thapsigargin
67526-95-8 >98%
250mg
$1900.0 2022-03-01
TRC
T339250-1mg
Thapsigargin
67526-95-8
1mg
$ 150.00 2023-09-05
DC Chemicals
DC12070-1 g
Thapsigargin
67526-95-8 >98%
1g
$3800.0 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-QI630-1mg
Thapsigargin
67526-95-8 ≥95%
1mg
¥873.0 2022-03-01

Thapsigargin 関連文献

Thapsigarginに関する追加情報

Recent Advances in Thapsigargin (CAS 67526-95-8) Research: Mechanisms and Therapeutic Applications

Thapsigargin (CAS 67526-95-8), a sesquiterpene lactone isolated from the plant Thapsia garganica, has garnered significant attention in recent years due to its potent and selective inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This compound has emerged as a valuable tool in studying calcium signaling pathways and as a potential therapeutic agent in oncology and other diseases. Recent studies have further elucidated its mechanisms of action and explored novel applications, making it a focal point in chemical biology and drug discovery.

A 2023 study published in *Nature Chemical Biology* demonstrated that Thapsigargin induces endoplasmic reticulum (ER) stress by disrupting calcium homeostasis, leading to the unfolded protein response (UPR) and apoptosis in cancer cells. The research highlighted its efficacy against drug-resistant tumors, particularly in combination with proteasome inhibitors. The study also identified specific biomarkers that predict sensitivity to Thapsigargin, paving the way for personalized cancer therapies.

In addition to its anticancer properties, Thapsigargin has shown promise in antiviral research. A 2024 preprint in *bioRxiv* revealed its broad-spectrum activity against enveloped viruses, including SARS-CoV-2 and influenza, by exploiting host ER stress pathways. This finding suggests potential repurposing opportunities for Thapsigargin in pandemic preparedness, though further clinical validation is required.

Recent structural-activity relationship (SAR) studies have focused on modifying Thapsigargin's scaffold to reduce toxicity while maintaining potency. A team at Scripps Research developed a prodrug version (G-202) that targets prostate-specific membrane antigen (PSMA), showing improved safety profiles in Phase II trials for metastatic castration-resistant prostate cancer. This innovation addresses one of the major limitations of Thapsigargin's clinical translation.

The compound's unique mechanism has also inspired new chemical probes. A 2023 *Journal of Medicinal Chemistry* paper reported fluorophore-conjugated Thapsigargin derivatives for real-time visualization of SERCA inhibition in live cells, offering new tools for studying calcium dynamics in neurodegenerative diseases.

Despite these advances, challenges remain in Thapsigargin's clinical development, particularly regarding its narrow therapeutic window. Ongoing research is exploring nanoparticle delivery systems and combination therapies to mitigate toxicity. The compound continues to serve as both a therapeutic lead and a fundamental research tool, with its full potential yet to be realized in chemical biology and medicine.

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Amadis Chemical Company Limited
(CAS:67526-95-8)Thapsigargin
A1204657
清らかである:99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg
価格 ($):165.0/277.0/475.0/817.0